4-Pyridinemethanamine: A Comprehensive Technical Guide for Researchers
4-Pyridinemethanamine: A Comprehensive Technical Guide for Researchers
CAS Number: 3731-53-1
This technical guide provides an in-depth overview of 4-Pyridinemethanamine, a versatile pyridine derivative with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, synthesis and purification protocols, safety and handling information, and its role as a key building block in medicinal chemistry, with a focus on its emerging role as a dipeptidyl peptidase-4 (DPP-4) inhibitor.
Core Properties of 4-Pyridinemethanamine
4-Pyridinemethanamine, also known as 4-(aminomethyl)pyridine or 4-picolylamine, is a primary amine with the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol .[1][2] It typically presents as a clear, colorless to light yellow or brown liquid.[3] A comprehensive summary of its physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3731-53-1 | [4] |
| Molecular Formula | C6H8N2 | [1][2] |
| Molecular Weight | 108.14 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow/brown liquid | [3] |
| Boiling Point | 230 °C | [2] |
| Melting Point | -8 °C | [2] |
| Density | 1.065 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.552 | [2] |
| Water Solubility | Soluble | [1] |
Synthesis and Purification
4-Pyridinemethanamine can be synthesized through various routes, with the reduction of 4-cyanopyridine being a common and efficient method.
Synthesis from 4-Cyanopyridine
A prevalent industrial method involves the catalytic hydrogenation of 4-cyanopyridine. This process typically utilizes a metal catalyst, such as Raney Nickel or a palladium-based catalyst, in the presence of a suitable solvent and a source of hydrogen.
Experimental Protocol: Catalytic Hydrogenation of 4-Cyanopyridine
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Reactor Setup: A high-pressure hydrogenation reactor is charged with 4-cyanopyridine and a suitable solvent (e.g., methanol, ethanol, or ammonia-saturated methanol).
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Catalyst Addition: A catalytic amount of Raney Nickel (or another appropriate catalyst) is carefully added to the mixture under an inert atmosphere.
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Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure. The reaction mixture is then heated to a specific temperature and agitated for a set duration to ensure complete conversion.
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Work-up: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a bed of celite.
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Isolation: The solvent is removed from the filtrate under reduced pressure to yield crude 4-Pyridinemethanamine.
The following diagram illustrates the general workflow for the synthesis of 4-Pyridinemethanamine from 4-cyanopyridine.
Caption: General workflow for the synthesis of 4-Pyridinemethanamine.
Purification by Fractional Distillation
The crude product obtained from synthesis can be purified by fractional distillation under reduced pressure to obtain high-purity 4-Pyridinemethanamine.
Experimental Protocol: Fractional Distillation
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Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source.
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Charging the Flask: The crude 4-Pyridinemethanamine is charged into the round-bottom flask along with boiling chips.
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Distillation: The system is placed under reduced pressure, and the flask is heated gently. The vapor rises through the fractionating column, and the fraction with the boiling point corresponding to 4-Pyridinemethanamine is collected in the receiving flask.[5][6] The temperature should be carefully monitored to ensure the collection of the pure fraction.
Biological Activity and Signaling Pathways
Recent research has highlighted the significant biological activity of 4-Pyridinemethanamine and its derivatives, particularly as inhibitors of dipeptidyl peptidase-4 (DPP-4).[1][7][8] DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-4 inhibitors a valuable class of therapeutic agents for the management of type 2 diabetes.[1][8]
The aminomethyl group on the pyridine ring is a key pharmacophore that interacts with the active site of the DPP-4 enzyme.[1] Structure-activity relationship (SAR) studies have shown that modifications to this amine and the pyridine ring can significantly influence the inhibitory potency and selectivity of these compounds.[1][8]
The signaling pathway involving DPP-4 inhibition is illustrated below.
Caption: DPP-4 inhibition by 4-Pyridinemethanamine derivatives.
DPP-4 Inhibition Assay Protocol
The inhibitory activity of 4-Pyridinemethanamine derivatives against DPP-4 can be determined using a fluorometric assay.
Experimental Protocol: DPP-4 Inhibition Assay
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Reagents: Human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a suitable assay buffer.
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Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound (4-Pyridinemethanamine derivative) at various concentrations is pre-incubated with the DPP-4 enzyme in the assay buffer.
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Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.
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Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
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Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Applications in Drug Development
Beyond its role in developing DPP-4 inhibitors, 4-Pyridinemethanamine serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Its unique structure is incorporated into compounds targeting various therapeutic areas, including:
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Antihypertensive Agents: The pyridine moiety is a common feature in drugs designed to treat high blood pressure.[3]
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Anti-inflammatory Drugs: It is used in the synthesis of novel anti-inflammatory compounds.[3]
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Neurological Disorders: Derivatives of 4-Pyridinemethanamine are being investigated for their potential in treating neurological conditions.[3]
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Copper Amine Oxidase Inhibitors: It is a precursor for the synthesis of inhibitors of copper amine oxidases, enzymes involved in various physiological processes.[]
Safety and Handling
4-Pyridinemethanamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
4-Pyridinemethanamine is a valuable and versatile chemical intermediate with a well-established role in the synthesis of pharmaceuticals. Its physical and chemical properties, coupled with its straightforward synthesis, make it an attractive starting material for drug discovery and development. The identification of its derivatives as potent DPP-4 inhibitors has opened up new avenues for the treatment of type 2 diabetes, highlighting the continued importance of this pyridine scaffold in medicinal chemistry. Researchers working with this compound should adhere to strict safety protocols due to its corrosive nature.
References
- 1. Buy 4-(Aminomethyl)pyridine | 3731-53-1 [smolecule.com]
- 2. 4-(Aminomethyl)pyridine 98 3731-53-1 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Pyridinemethanamine | C6H8N2 | CID 77317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aminomethylpyridines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
